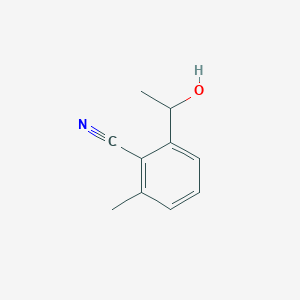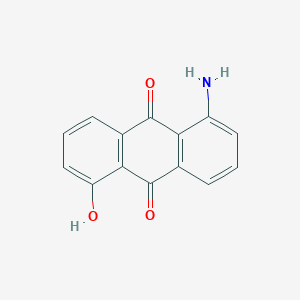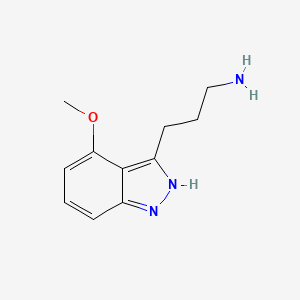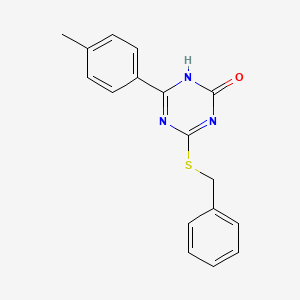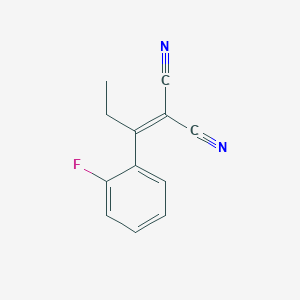
2-(1-(2-Fluorophenyl)propylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-Fluorophenyl)propylidene)malononitrile is an organic compound with the molecular formula C11H7FN2. It is a derivative of malononitrile, which is known for its applications in organic synthesis. The compound features a fluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)propylidene)malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-Fluorophenyl)propylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-(2-Fluorophenyl)propylidene)malononitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(1-(2-Fluorophenyl)propylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be attributed to the presence of the fluorophenyl group, which enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile: Shares a similar structure but with an oxoethyl group instead of a propylidene group.
Malononitrile: The parent compound, which lacks the fluorophenyl group but serves as a versatile building block in organic synthesis.
Uniqueness
2-(1-(2-Fluorophenyl)propylidene)malononitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and specificity in biological interactions. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H9FN2 |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-[1-(2-fluorophenyl)propylidene]propanedinitrile |
InChI |
InChI=1S/C12H9FN2/c1-2-10(9(7-14)8-15)11-5-3-4-6-12(11)13/h3-6H,2H2,1H3 |
Clave InChI |
ZXCJNNXPXDNCEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)C#N)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


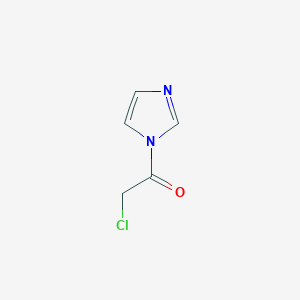
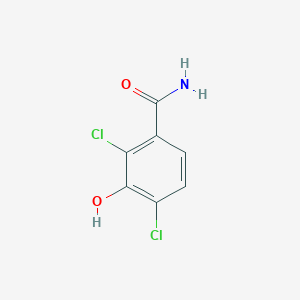
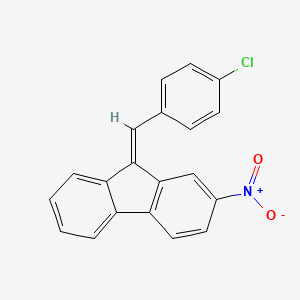
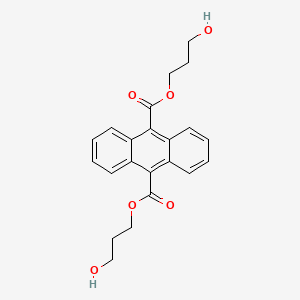
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
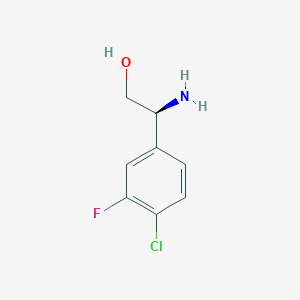
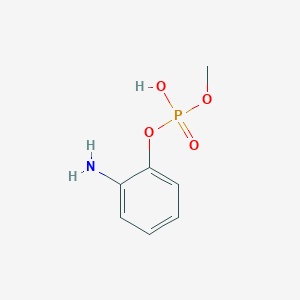
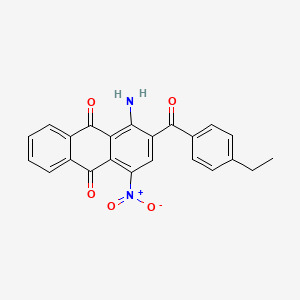
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
